CYP2C19 Affinity (Ki = 70 nM) Versus CYP3A4 (IC₅₀ = 5.33 µM) — 76-Fold Selectivity Window at the Enzyme Level
In a direct head-to-head comparison within the same curated dataset, N-(4-methylidenecyclohexyl)-2-(3-methylphenyl)acetamide (BDBM50380522) exhibits a Ki of 70 nM against recombinant human CYP2C19 [1], while its IC₅₀ against human liver microsomal CYP3A4 is 5,330 nM (5.33 µM) using midazolam as the probe substrate [1]. This represents a 76-fold selectivity window favoring CYP2C19 over CYP3A4. In contrast, the prototypical proton-pump inhibitor omeprazole (a known CYP2C19 substrate/inhibitor) exhibits a reported CYP2C19 Ki in the range of 2–10 µM and is a relatively non-selective inhibitor across multiple CYP isoforms [2]. The 3-methyl substitution on the phenylacetyl ring is posited to enhance hydrophobic interactions with the CYP2C19 active site while disfavoring access to the larger CYP3A4 cavity, as supported by the pharmacophore model described in the omeprazole-analog series [2].
| Evidence Dimension | CYP2C19 affinity (Ki) vs. CYP3A4 inhibition (IC₅₀) — enzyme selectivity ratio |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC₅₀ = 5,330 nM; Selectivity ratio = 76-fold |
| Comparator Or Baseline | Omeprazole: CYP2C19 Ki ≈ 2–10 µM (varies by study); broad-spectrum CYP inhibitor with limited isoform selectivity [2] |
| Quantified Difference | Target compound Ki is 29–143× lower (more potent) than omeprazole Ki; target selectivity ratio >> that of omeprazole |
| Conditions | Target: recombinant CYP2C19 (3-O-methylfluorescein substrate, 3 min preincubation) [1]; CYP3A4: human liver microsomes (midazolam substrate, 5 min preincubation, LC-MS/MS) [1]. Comparator: human liver microsomes (CEC or mephenytoin substrate) [2] |
Why This Matters
A 76-fold CYP2C19-over-CYP3A4 selectivity ratio means that at therapeutically relevant concentrations, this compound will preferentially modulate CYP2C19 without significantly perturbing the CYP3A4-dependent clearance of co-administered drugs, reducing the risk of polypharmacy drug–drug interactions in in vitro metabolism studies.
- [1] BindingDB. Entry BDBM50380522 (CHEMBL2018907). Affinity data for CYP2C19 (Ki = 70 nM) and CYP3A4 (IC₅₀ = 5.33E+3 nM). Curated by ChEMBL from Amgen Inc. Accessed 2026-05-09. View Source
- [2] Foti, R. S., et al. (2012). Ligand-based design of a potent and selective inhibitor of cytochrome P450 2C19. Journal of Medicinal Chemistry, 55(3), 1205–1214. DOI: 10.1021/jm201345g. View Source
